

Physicochemical Properties of Fmoc-Trp(Boc)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Trp(Boc)-OH

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An in-depth guide for researchers, scientists, and drug development professionals on the core physicochemical properties of N α -(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan (**Fmoc-Trp(Boc)-OH**).

Introduction

N α -(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan, commonly abbreviated as **Fmoc-Trp(Boc)-OH**, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS).^{[1][2]} Its dual-protection scheme, featuring the base-labile Fmoc group on the α -amino group and the acid-labile Boc group on the indole nitrogen of the tryptophan side chain, offers a strategic advantage in the synthesis of complex peptides. This strategic protection minimizes side reactions associated with the nucleophilic indole ring, particularly in sequences containing arginine, thereby enhancing the purity and yield of the final peptide product.^[2] This technical guide provides a comprehensive overview of the key physicochemical properties of solid **Fmoc-Trp(Boc)-OH**, detailed experimental protocols for their determination, and its application in peptide synthesis.

Physicochemical Properties

Fmoc-Trp(Boc)-OH is typically supplied as a white to off-white crystalline powder. Its key physicochemical properties are summarized in the tables below.

General Properties

Property	Value	Reference
CAS Number	143824-78-6	
Molecular Formula	C ₃₁ H ₃₀ N ₂ O ₆	
Molecular Weight	526.58 g/mol	
Appearance	White to off-white crystalline powder	
Storage Temperature	2-8°C, moisture-sensitive	

Physical and Chemical Data

Property	Value	Conditions	Reference
Melting Point	~97°C		
Specific Rotation [α] _D ²⁰	-21 ± 2°	c = 1% in DMF	[3]
Purity	≥97.0%	HPLC	[4]
pKa (Predicted)	3.71 ± 0.10		

Solubility Data

Quantitative solubility data for **Fmoc-Trp(Boc)-OH** is not extensively published. However, it is known to be soluble in a variety of polar aprotic organic solvents commonly used in peptide synthesis.

Solvent	Qualitative Solubility	Quantitative Solubility (approx.)	Reference
N,N-Dimethylformamide (DMF)	Soluble	0.5 M (1 mmol in 2 mL)	
Dimethyl sulfoxide (DMSO)	Soluble	-	
Dichloromethane (DCM)	Soluble	-	
Chloroform	Soluble	-	
Ethyl Acetate	Soluble	-	
Acetone	Soluble	-	
Water	Insoluble	-	
Methanol	Low to Insoluble	-	
Acetonitrile	Low	-	
Hexane	Insoluble	-	

Experimental Protocols

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a crystalline solid like **Fmoc-Trp(Boc)-OH**, a sharp melting range is indicative of high purity.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **Fmoc-Trp(Boc)-OH** is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample is packed tightly by tapping the tube.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a viewing lens is used.

- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (~97°C).
 - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
 - The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid phase has transformed into a liquid is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology: Shake-Flask Method

- Preparation: An excess amount of solid **Fmoc-Trp(Boc)-OH** is added to a known volume of the desired solvent (e.g., DMF, DMSO) in a sealed vial or flask.
- Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (typically 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Sampling and Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully removed and filtered to eliminate any remaining solid particles.

- **Quantification:** The concentration of **Fmoc-Trp(Boc)-OH** in the filtered, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
- **Calculation:** The solubility is calculated from the measured concentration and is typically expressed in units of g/L, mg/mL, or mol/L.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of **Fmoc-Trp(Boc)-OH**.

- **^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the carbon-hydrogen framework of the molecule.
 - ^1H NMR: Expected signals would include aromatic protons from the Fmoc and indole groups, the α - and β -protons of the tryptophan backbone, and the protons of the Boc and Fmoc protecting groups.
 - ^{13}C NMR: Expected signals would correspond to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the entire molecule. One source provides ^{13}C -NMR data for a closely related compound in CDCl_3 , showing characteristic peaks for the carbonyl, aromatic, and aliphatic regions which would be similar for **Fmoc-Trp(Boc)-OH**.[\[1\]](#)
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** Used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:
 - O-H stretch: from the carboxylic acid group.
 - N-H stretch: from the amide bond.
 - C=O stretch: from the carboxylic acid, urethane (Fmoc and Boc), and amide groups.
 - C-H stretch: from the aromatic and aliphatic parts of the molecule.
 - Aromatic C=C stretch: from the Fmoc and indole rings.

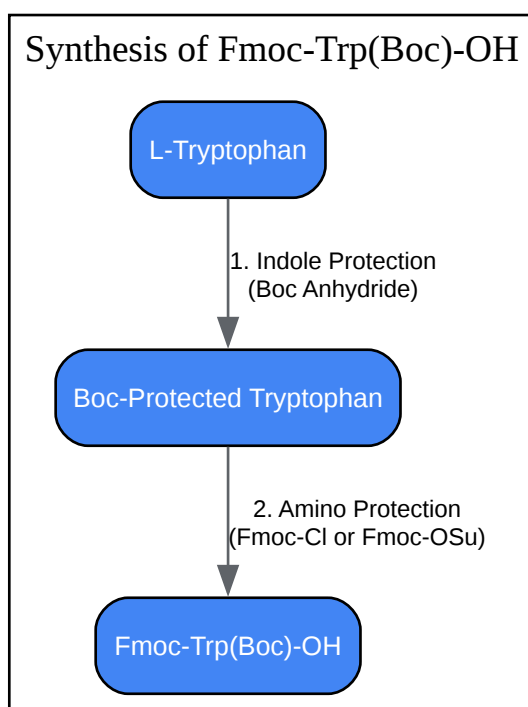
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. In techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion $[M+H]^+$ or $[M+Na]^+$.^[1] Fragmentation patterns can also provide structural information.

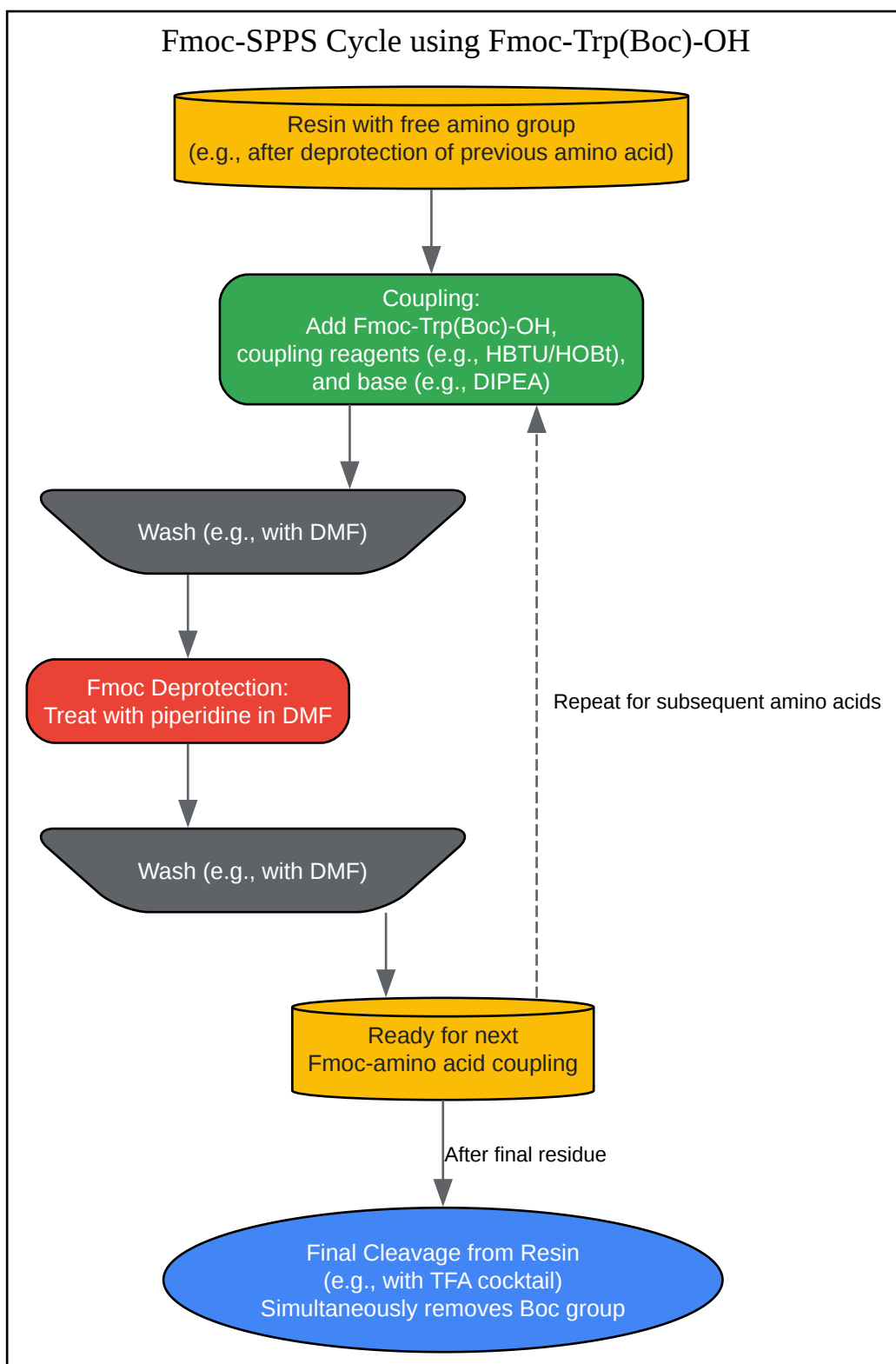
Synthesis and Application Workflows

Synthesis of Fmoc-Trp(Boc)-OH

The synthesis of **Fmoc-Trp(Boc)-OH** is a multi-step process that begins with the amino acid L-tryptophan. The general strategy involves the protection of the indole nitrogen with a Boc group, followed by the protection of the α -amino group with an Fmoc group.

Synthesis of Fmoc-Trp(Boc)-OH





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